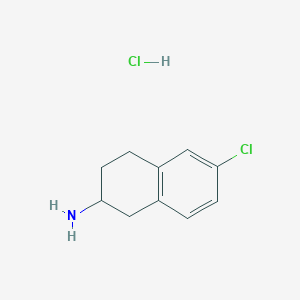

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQLDKCAEXIOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696267 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64603-76-5 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, commonly known in scientific literature as 6-CAT, is a rigid analogue of the neurotoxic compound para-chloroamphetamine (PCA).[1] As a potent and selective serotonin releasing agent (SSRA), 6-CAT has garnered significant interest within the neuroscience and medicinal chemistry communities.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, analytical methodologies, and the pharmacological profile of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of serotonergic systems and the development of novel central nervous system (CNS) agents.

Chemical and Physical Properties

This compound is a stable crystalline solid at room temperature. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for in vitro and in vivo experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Chemspace |

| Synonyms | 6-CAT, 6-Chloro-2-aminotetralin hydrochloride | [1] |

| CAS Number | 64603-76-5 | Chemspace |

| Molecular Formula | C₁₀H₁₃Cl₂N | Chemspace |

| Molecular Weight | 218.12 g/mol | Chemspace |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not available | |

| Solubility | Soluble in water and polar organic solvents | [3] |

Synthesis and Purification

The primary synthetic route to this compound involves the reductive amination of the corresponding ketone precursor, 6-chloro-2-tetralone.[1] This method is widely employed in medicinal chemistry for the efficient construction of C-N bonds.[4]

Synthesis Protocol: Reductive Amination of 6-Chloro-2-tetralone

This protocol outlines a common laboratory-scale synthesis. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

dot

Caption: Synthetic workflow for 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine HCl.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-chloro-2-tetralone (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents).

-

Reductive Amination: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise over 15 minutes. Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This step serves to quench the excess reducing agent and form the hydrochloride salt of the product.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate. The aqueous layer, containing the desired product, should be washed with the organic solvent to remove any unreacted starting material and byproducts.

-

Isolation and Purification: The aqueous layer is then basified to a pH of 10-12 with a suitable base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting free base is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt. The product is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/ether.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any chemical entity intended for biological evaluation. The following are expected spectroscopic data for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the substitution on the benzene ring. The aliphatic protons of the tetrahydronaphthalene ring system will appear as a series of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The number of signals will correspond to the number of unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base, as well as fragmentation patterns characteristic of the tetralin structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[5]

Chemical Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. However, as a primary amine, it can undergo various chemical transformations.

-

N-Alkylation/N-Acylation: The primary amine functionality is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form the corresponding N-substituted derivatives.

-

Oxidation: Strong oxidizing agents can potentially oxidize the amine group or the tetralin ring system.

-

Stability: The hydrochloride salt is generally more stable and less prone to aerial oxidation compared to the free base. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere.

Analytical Methods for Purity and Characterization

Ensuring the purity of the compound is paramount for obtaining reliable and reproducible biological data.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase column (e.g., C18), mobile phase of acetonitrile/water with a buffer (e.g., phosphate buffer at pH 2), and UV detection at approximately 239 nm.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | A capillary column suitable for amine analysis, with a temperature gradient program and electron ionization (EI) mass spectrometric detection.[7] |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment | Silica gel plates with a mobile phase of butanol/acetic acid/water.[6] |

Pharmacological Profile

6-CAT is a potent and selective serotonin releasing agent (SSRA).[1] Its rigid conformational structure, a defining feature of the 2-aminotetralin class, is believed to contribute to its specific interaction with the serotonin transporter (SERT).

Mechanism of Action

The primary mechanism of action of 6-CAT is to induce the release of serotonin from presynaptic neurons by interacting with the serotonin transporter.[2] This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin from the synaptic cleft. The releasing action of 6-CAT leads to a rapid and substantial increase in extracellular serotonin levels.

dot

Sources

- 1. 6-CAT - Wikipedia [en.wikipedia.org]

- 2. 6-Chloro-2-aminotetralin, a rigid Conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [smolecule.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A Key Intermediate in Neuromodulatory Drug Discovery

This guide provides a comprehensive technical overview of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a pivotal molecule in the landscape of medicinal chemistry and neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, synthesis, and biological significance of this compound, offering insights grounded in established scientific principles.

Introduction: The Significance of the Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) framework is a privileged scaffold in the design of centrally acting agents. Its rigid structure conformationally restrains the phenethylamine pharmacophore, a core element of many endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. This structural constraint allows for enhanced selectivity and potency towards specific neuroreceptors and transporters. 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-chloro-2-aminotetralin (6-CAT), is a notable derivative that has been instrumental in elucidating the structure-activity relationships of serotonin-releasing agents.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in experimental and pharmaceutical contexts.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a tetralin core with a chlorine atom substituted at the 6-position of the aromatic ring and an amine group at the 2-position of the saturated ring. The hydrochloride salt is formed by the protonation of the primary amine.

Molecular Formula: C₁₀H₁₃Cl₂N[4]

Molecular Weight: 218.12 g/mol [4]

IUPAC Name: 6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

CAS Number: 60480-00-4 (for the free base)

Stereochemistry: A Critical Determinant of Biological Activity

The carbon atom at the 2-position is a chiral center, meaning 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine exists as a pair of enantiomers: (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine and (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. It is well-established in pharmacology that stereochemistry plays a profound role in drug action, with enantiomers often exhibiting different potencies, efficacies, and even distinct pharmacological activities.[5][6] For many aminotetralin derivatives, one enantiomer is significantly more active than the other.[7] Therefore, the enantioselective synthesis and characterization of each stereoisomer are crucial for drug development.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂N | [4] |

| Molecular Weight | 218.12 g/mol | [4] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | Enhanced solubility in water due to the hydrochloride salt | [3] |

| pKa | Not available | N/A |

Synthesis and Manufacturing

The synthesis of this compound typically commences from a readily available starting material, 6-chloro-2-tetralone. A common and versatile method for introducing the amine functionality is through reductive amination.[8]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 6-Chloro-2-tetralone

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-2-tetralone (1 equivalent) in a suitable protic solvent such as methanol or ethanol.

-

Add an amine source, for example, ammonium acetate (excess, e.g., 10 equivalents).

-

Adjust the pH of the mixture to approximately 5-6 with a suitable acid (e.g., glacial acetic acid) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

Step 2: In Situ Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Isolation of the Free Base

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Basify the aqueous residue with a strong base (e.g., 1M NaOH) to a pH of >10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine free base.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Enantioselective Synthesis

For drug development purposes, obtaining enantiomerically pure compounds is often necessary. This can be achieved through several strategies, including:

-

Chiral Resolution: Separation of the racemic mixture using a chiral acid to form diastereomeric salts that can be separated by crystallization.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis to favor the formation of one enantiomer. Biocatalytic methods using enzymes like imine reductases (IREDs) are increasingly being used for the enantioselective synthesis of aminotetralins.[9]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the protons on the saturated ring, including the methine proton at the C2 position adjacent to the amine group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The number of signals will correspond to the number of unique carbon atoms in the structure.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the mass of the free base and a characteristic isotopic pattern due to the presence of a chlorine atom.

Mechanism of Action and Pharmacological Profile

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine is a rigid analogue of para-chloroamphetamine (PCA) and is classified as a selective serotonin-releasing agent (SSRA).[1][2]

Serotonin Release Mechanism

SSRAs act on the serotonin transporter (SERT) to induce the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.[11][12] This leads to a rapid and significant increase in extracellular serotonin levels, which is distinct from the mechanism of selective serotonin reuptake inhibitors (SSRIs) that primarily block the reuptake of serotonin.

Caption: Simplified mechanism of action of a serotonin-releasing agent (SSRA) like 6-CAT.

Potential Therapeutic Applications

Due to its potent serotonin-releasing properties, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine and its analogues have been investigated for their potential as antidepressants and anxiolytics. The rapid elevation of synaptic serotonin could potentially lead to a faster onset of therapeutic action compared to traditional SSRIs.[13] However, the development of SSRAs for clinical use has been approached with caution due to concerns about potential neurotoxicity, a known issue with some amphetamine derivatives.[1]

Safety and Handling

As with any active pharmaceutical ingredient or intermediate, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a molecule of significant interest in the field of neuropharmacology. Its rigid aminotetralin structure provides a valuable tool for probing the structure-activity relationships of serotonin-releasing agents. A thorough understanding of its synthesis, stereochemistry, and mechanism of action is crucial for researchers and drug development professionals aiming to design novel and effective therapeutics for mood and anxiety disorders. Further research into the specific pharmacological profiles of its enantiomers and a comprehensive evaluation of its long-term safety are warranted to fully explore its therapeutic potential.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

- Fuller, R. W., Perry, K. W., Baker, J. C., & Molloy, B. B. (1974). 6-Chloro-2-aminotetralin, a rigid Conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 212(1), 141–153.

-

6-CAT. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

6-CAT. (n.d.). In PsychonautWiki. Retrieved from [Link]

- Hieble, J. P., DeMarinis, R. M., & Matthews, W. D. (1988). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. Drug Metabolism and Disposition, 16(5), 640-646.

- Ghosh, S., et al. (n.d.).

- Marshall, J. R., et al. (2020). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination.

-

PubChem. (n.d.). (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

- Timmerman, W., Tepper, P. G., & Horn, A. S. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-151.

- Antunes, A. M. M., & Afonso, C. A. M. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(15), 3485.

-

Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]

- El-Hage, C., et al. (2012). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cell and Tissue Research, 350(1), 75-92.

- Zhang, P., et al. (2022). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 51(15), 6253-6309.

- Smith, H. E. (2003). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 1(1), 1-10.

- Al-Ghananeem, A. M. (2013). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Bioequivalence & Bioavailability, 5(6), 239-244.

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

- Weinstock, J., et al. (1986). High sensitivity assay for the alpha 2 antagonist 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its desmethyl metabolite in plasma using gas chromatography mass spectrometry with ammonia/CCl4 chemical ionization. Biomedical & Environmental Mass Spectrometry, 13(10), 523-530.

- Bonhomme, N., & Esposito, E. (1998). Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review. Journal of Clinical Psychopharmacology, 18(6), 447-454.

- Ghaffari, A., & Tadi, P. (2023). Physiology, Serotonin. In StatPearls.

- Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.

Sources

- 1. 6-CAT - Wikipedia [en.wikipedia.org]

- 2. 6-CAT [medbox.iiab.me]

- 3. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 4. (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C10H13Cl2N | CID 91844810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride IUPAC name

An In-depth Technical Guide to (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a chiral amine of significant interest in synthetic and medicinal chemistry. The document delineates its chemical identity according to IUPAC nomenclature, explores its physicochemical properties, and presents a detailed examination of its synthesis, with a focus on stereoselective methodologies. Furthermore, this guide details critical analytical techniques for its characterization and chiral purity assessment. Potential applications, particularly within the realm of drug discovery as a key building block, are also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to all scientific discourse. The compound of interest is a specific stereoisomer of a substituted tetralin amine, presented as its hydrochloride salt to enhance stability and solubility.

1.1. IUPAC Nomenclature

The formal IUPAC name for the compound is (1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride [1]. This nomenclature precisely defines the molecular structure:

-

1,2,3,4-tetrahydronaphthalen : Specifies the core bicyclic structure, where one of the rings of naphthalene is fully saturated[2].

-

-1-amine : Indicates that a primary amine group (-NH₂) is attached to the first position of the tetralin ring system.

-

6-Chloro : Denotes a chlorine atom substituted at the sixth position of the aromatic ring.

-

(1R)- : This stereochemical descriptor, crucial for defining the molecule's three-dimensional arrangement, specifies that the stereocenter at the first carbon has an 'R' configuration according to the Cahn-Ingold-Prelog priority rules.

-

hydrochloride : Signifies that the compound is a salt formed with hydrochloric acid, where the amine group is protonated.

1.2. Structural Representation

Caption: Retrosynthetic pathway for (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine.

3.2. Synthesis of the Racemic Amine

The synthesis of the racemic amine typically starts from 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one. This ketone can be synthesized through various methods, including Friedel-Crafts acylation followed by cyclization.

Protocol: Reductive Amination of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-one

-

Reaction Setup : To a solution of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) or a primary amine.

-

Reducing Agent : Introduce a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical; these milder hydrides are selective for the imine intermediate over the ketone starting material.

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup and Isolation : Quench the reaction carefully, typically with an aqueous acid or base, depending on the reaction conditions. Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield the crude racemic amine.

-

Purification : The crude product can be purified by column chromatography or crystallization of a suitable salt.

3.3. Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a crucial step. This can be achieved through several methods.

3.3.1. Diastereomeric Salt Formation

This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

3.3.2. Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers. The choice of the CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

4.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine and the aromatic C-H and C-Cl bonds.

4.2. Chiral Purity Analysis

Determining the enantiomeric excess (ee) is critical for any application involving a single enantiomer.

Protocol: Chiral HPLC Analysis

-

Column Selection : Select a suitable chiral HPLC column. Columns with polysaccharide-based chiral selectors like cellulose or amylose derivatives are often effective for separating enantiomers of amines.

-

Mobile Phase Optimization : Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.

-

Analysis : Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100.

Caption: Workflow from synthesis to analysis of the target compound.

Applications in Drug Discovery and Development

Chiral amines are prevalent scaffolds in many biologically active molecules. The tetralin-amine framework is a key structural motif in several approved drugs and clinical candidates. For instance, the well-known antidepressant sertraline, a selective serotonin reuptake inhibitor (SSRI), is a more complex derivative of a tetralin-amine. [3][4]The specific stereochemistry of these molecules is often critical for their pharmacological activity and safety profile.

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its defined stereochemistry and functional groups (amine and chloro) allow for diverse chemical modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

Conclusion

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a well-defined chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and analysis, with a focus on the practical considerations for researchers in the field. A thorough understanding of these aspects is crucial for the successful application of this compound in the development of novel chemical entities with potential therapeutic value.

References

-

PubChem. (1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-. National Institute of Standards and Technology. [Link]

-

Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]

-

PubChem. [(1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthy]methylammonium chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C10H13Cl2N | CID 91844810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [(1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthy]methylammonium chloride | C17H18Cl3N | CID 11078406 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-aminotetralin (6-CAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-aminotetralin, commonly known by its synonym 6-CAT, is a rigid analogue of the neurotoxic compound para-chloroamphetamine (PCA).[1] As a member of the 2-aminotetralin class of compounds, it holds significant interest in the field of neuroscience and pharmacology. This guide provides a comprehensive overview of its chemical identity, synthesis, pharmacological properties, and analytical methods, tailored for professionals in research and drug development.

Identified as a selective serotonin releasing agent (SSRA), 6-CAT has been investigated for its potential as a non-neurotoxic alternative to other serotonin-releasing compounds.[1] Its unique structural conformation and pharmacological profile make it a valuable tool for studying the serotonergic system and a potential scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties

Synonyms: 6-CAT[1] CAS Number: 60480-00-4[1] IUPAC Name: 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | (Not specified in literature) | |

| Melting Point | (Not specified in literature) | |

| Boiling Point | (Not specified in literature) | |

| Solubility | (Not specified in literature) |

Chemical Structure

The chemical structure of 6-Chloro-2-aminotetralin is characterized by a tetralin core with a chlorine atom substituted at the 6th position of the aromatic ring and an amine group at the 2nd position of the saturated ring.

Caption: Chemical structure of 6-Chloro-2-aminotetralin (6-CAT).

Synthesis

The primary route for the synthesis of 6-Chloro-2-aminotetralin involves the reductive amination of its precursor, 6-Chloro-2-tetralone. This method is a versatile and widely used approach for the preparation of 2-aminotetralin derivatives.

Experimental Protocol: Reductive Amination of 6-Chloro-2-tetralone

This protocol outlines a general procedure for the synthesis of 6-CAT. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Materials:

-

6-Chloro-2-tetralone

-

Ammonia (aqueous solution, e.g., 25%) or an ammonium salt (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Protic solvent (e.g., methanol, ethanol)

-

Acid for pH adjustment (e.g., glacial acetic acid)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Imine Formation:

-

Dissolve 6-Chloro-2-tetralone in a suitable protic solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of the ammonia source (e.g., aqueous ammonia) to the solution.

-

Adjust the pH of the mixture to approximately 5-6 with a suitable acid (e.g., glacial acetic acid) to facilitate the formation of the imine intermediate.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the chosen reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring overnight, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Remove the organic solvent under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-Chloro-2-aminotetralin by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure compound.

-

Caption: General workflow for the synthesis of 6-CAT via reductive amination.

Pharmacology

6-Chloro-2-aminotetralin is primarily characterized as a selective serotonin releasing agent (SSRA).[1] Its mechanism of action involves the reversal of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.

Mechanism of Action: Serotonin Release

As an SSRA, 6-CAT is taken up into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, effectively pumping serotonin out of the neuron and into the synapse. This surge in synaptic serotonin is responsible for its pharmacological effects.

Selectivity and Neurotoxicity

A key feature of 6-CAT is its reported lack of neurotoxicity, which distinguishes it from its structural analog, para-chloroamphetamine (PCA).[1] PCA is known to cause long-term depletion of serotonin and damage to serotonergic neurons. The rigid conformational structure of 6-CAT is believed to be a contributing factor to its favorable safety profile. While it is a potent serotonin releaser, its effects on dopamine and norepinephrine transporters (DAT and NET) are reported to be less significant, contributing to its classification as a selective serotonin releasing agent.[2]

Potential Therapeutic Applications

Given its potent serotonin-releasing properties and favorable neurotoxicity profile, 6-CAT and its derivatives represent an area of interest for the development of novel therapeutics for conditions where modulation of the serotonergic system is beneficial, such as mood disorders and certain psychiatric conditions.

Caption: Simplified diagram of 6-CAT's action as a serotonin releasing agent.

Analytical Methods

The accurate identification and quantification of 6-Chloro-2-aminotetralin in various matrices are essential for research and development purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 6-CAT.

-

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.

-

Derivatization: To improve chromatographic properties and mass spectral fragmentation, derivatization of the primary amine group (e.g., with a silylating agent) may be necessary.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.

-

Analysis: The retention time and the mass spectrum of the analyte are compared to a certified reference standard for positive identification. Quantification is achieved by creating a calibration curve using an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including 6-CAT.

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and purification.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed in an isocratic or gradient elution mode.

-

Detection: UV detection at a suitable wavelength or, for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS).

-

-

Analysis: Identification is based on the retention time compared to a standard. Quantification is performed using a calibration curve.

Conclusion

6-Chloro-2-aminotetralin (6-CAT) is a significant compound for the study of the serotonergic system. Its properties as a selective serotonin releasing agent, coupled with a favorable neurotoxicity profile, make it a valuable research tool and a potential lead for drug discovery. This guide has provided a foundational understanding of its chemical characteristics, synthesis, pharmacology, and analytical methodologies to support the endeavors of researchers and scientists in this field. Further investigation into its metabolism, pharmacokinetics, and a more detailed exploration of its therapeutic potential are warranted.

References

-

Fuller RW, Perry KW, Baker JC, Molloy BB. 6-Chloro-2-aminotetralin, a rigid Conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Arch Int Pharmacodyn Ther. 1974 Nov;212(1):141-53. [Link][2]

Sources

Biological activity of 6-chloro-2-aminotetralin

An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-aminotetralin

Authored by a Senior Application Scientist

Abstract

6-Chloro-2-aminotetralin (6-CAT) is a conformationally restricted analog of para-chloroamphetamine (PCA) that has garnered significant interest as a selective serotonin releasing agent (SSRA).[1][2] Unlike its more flexible counterpart, 6-CAT demonstrates a favorable pharmacological profile, purportedly lacking the neurotoxicity associated with PCA.[1] This guide provides a comprehensive technical overview of the biological activity of 6-CAT, synthesizing data from foundational and contemporary research. We will delve into its mechanism of action, pharmacodynamic profile, and the key experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and novel psychoactive compounds.

Introduction: The Rationale for a Rigid Analog

The study of phenethylamine neurotransmitters and their synthetic analogs is a cornerstone of neuropharmacology.[3] Many of these molecules, such as amphetamine and its derivatives, exhibit significant biological activity but often suffer from off-target effects or toxicity. A key strategy in medicinal chemistry to enhance selectivity and reduce toxicity is the use of conformationally restricted analogs. By locking the flexible ethylamine side chain into a ring structure, as seen in the aminotetralin scaffold, specific interactions with biological targets can be optimized.

6-CAT (6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine) is the direct result of this strategy, designed as a rigid version of para-chloroamphetamine (PCA).[4][5] Early investigations by Fuller, Molloy, and colleagues at Eli Lilly and Co. established 6-CAT as a potent and selective tool for studying the serotonin system, demonstrating that it could induce serotonin release without the long-term depletion and neurotoxicity observed with PCA.[1][4]

Synthesis and Chemical Profile

The primary synthetic route to 6-CAT and related 2-aminotetralins involves the transformation of a corresponding β-tetralone precursor.[6][7] The most prevalent method is reductive amination, a robust and versatile reaction.[7]

Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine[1] |

| CAS Number | 60480-00-4[1] |

| Molecular Formula | C₁₀H₁₂ClN |

| Precursor | 6-Chloro-2-tetralone[1] |

Experimental Protocol: General Synthesis via Reductive Amination

This protocol outlines a generalized, well-established method for synthesizing 2-aminotetralin derivatives.[7] The causality behind this choice of methodology lies in its high efficiency and operational simplicity, often performed as a one-pot reaction.

-

Reaction Setup : Dissolve 6-chloro-2-tetralone (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Imine Formation : Add an amine source, typically an excess of an ammonium salt like ammonium acetate (5-10 eq), to the solution. The slight acidity of the ammonium salt (pH ≈ 5-6) is crucial as it catalyzes the formation of the imine intermediate without promoting side reactions.

-

Reduction : Cool the mixture in an ice bath (0 °C). Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise. NaBH₃CN is the reductant of choice because it is mild enough to selectively reduce the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol byproduct.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification :

-

Quench the reaction by adding dilute hydrochloric acid (HCl) to decompose any remaining reducing agent.

-

Perform a liquid-liquid extraction. Basify the aqueous layer with NaOH to deprotonate the amine product, which can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield 6-chloro-2-aminotetralin.

-

Pharmacodynamics: A Selective Serotonergic Agent

The primary mechanism of action of 6-CAT is the induction of serotonin (5-HT) release from presynaptic neurons, classifying it as a Selective Serotonin Releasing Agent (SSRA).[1][5] This action is distinct from that of Selective Serotonin Reuptake Inhibitors (SSRIs), which merely block the reabsorption of serotonin from the synapse. SSRAs actively reverse the flow of serotonin through the serotonin transporter (SERT), leading to a rapid and pronounced increase in synaptic serotonin levels.

Caption: Mechanism of 6-CAT as a Serotonin Releasing Agent (SRA).

While 6-CAT's primary activity is on the serotonin system, the broader 2-aminotetralin scaffold is known for its promiscuity, with various analogs showing significant activity at dopamine and adrenergic receptors.[6][8][9] For instance, certain dihydroxy-substituted 2-aminotetralins are potent dopamine D2 receptor agonists, a property explored for potential anti-Parkinsonian effects.[6][10] While 6-CAT itself is considered selective for serotonin, this broader context is vital for understanding the structure-activity relationships of the chemotype.

Caption: Canonical Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.[11]

Pharmacological Profile: Experimental Evidence

In Vitro Characterization

The initial characterization of any novel compound involves determining its binding affinity and functional potency at various biological targets. This is achieved through a suite of in vitro assays. For a compound like 6-CAT, this would involve screening against a panel of monoamine transporters (SERT, DAT, NET) and receptors (serotonin, dopamine, adrenergic subtypes).

Table 1: Representative Binding Affinities (Kᵢ, nM) of 2-Aminotetralin Derivatives (Note: Specific Kᵢ values for 6-CAT are not readily available in public literature; this table presents data for related, well-characterized 5-substituted 2-aminotetralins (5-SATs) to illustrate the scaffold's activity at serotonin receptors).[12]

| Compound | 5-HT₁ₐ | 5-HT₁₋ | 5-HT₁ₒ |

| (2S)-5-PAT | 15 | 18 | 2.5 |

| (2S)-FPT | 12 | 6.1 | 3.0 |

| (2S)-CPT | 25 | 8.0 | 4.2 |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. The principle is the competition between an unlabeled test compound and a radiolabeled ligand (with known affinity) for binding to the receptor.

-

Materials :

-

Cell membrane preparation expressing the target receptor (e.g., 5-HT₁ₐ).

-

Radioligand (e.g., [³H]8-OH-DPAT).

-

Test compound (6-CAT) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (a high concentration of a known unlabeled ligand).

-

96-well plate, glass fiber filters, cell harvester, scintillation counter.

-

-

Assay Setup (in a 96-well plate) :

-

Total Binding Wells : Add 50 µL of radioligand and 150 µL of membrane preparation. Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells : Add 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of the non-specific binding determinator. The high concentration of unlabeled ligand will occupy nearly all specific binding sites, so any remaining radioactivity represents non-specific binding.

-

Test Compound Wells : Add 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

-

Incubation : Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analysis

In vivo studies are critical to understanding a compound's physiological effects, including its impact on behavior and neurochemistry in a whole organism. Early studies on 6-CAT in rats demonstrated its effects on brain serotonin metabolism, body temperature, and animal behavior.[4]

A key in vivo assay for assessing the activity of potential psychostimulant or monoamine-releasing compounds is the measurement of locomotor activity.[11]

Experimental Protocol: Rodent Locomotor Activity Assay

This workflow assesses the stimulant or depressant effects of a compound on spontaneous movement.

Caption: Standard experimental workflow for in vivo locomotor activity assessment.[11]

-

Animal Model : Male mice or rats are commonly used. Animals should be acclimated to the testing room for at least 60 minutes before the experiment begins to reduce stress-induced artifacts.

-

Compound Administration : Administer 6-CAT or a vehicle control via a chosen route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response relationship.

-

Locomotor Activity Measurement : Immediately after dosing, place the animal into an open-field arena equipped with an automated activity monitoring system (e.g., infrared photobeams or video tracking).

-

Data Collection : Record activity for a predetermined period (e.g., 60-120 minutes). Key parameters include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).

-

Data Analysis : Compare the activity levels of the 6-CAT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in locomotor activity is indicative of a central stimulant effect.

Conclusion and Future Directions

6-Chloro-2-aminotetralin stands as a pivotal molecule in the study of serotonergic pharmacology. Its design as a rigid analog of PCA successfully separated the desired serotonin-releasing activity from the parent compound's neurotoxicity.[1] This makes 6-CAT an invaluable research tool for probing the mechanisms of serotonin release and the function of the serotonin transporter. While it has not been developed as a therapeutic agent, its pharmacological profile and that of related 2-aminotetralins continue to inform the design of novel ligands targeting monoaminergic systems for the potential treatment of conditions ranging from depression to neurodegenerative diseases.[13] The methodologies described herein represent the standard, validated approaches that form the foundation of such drug discovery efforts.

References

- 1. 6-CAT - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. 6-Chloro-2-aminotetralin, a rigid Conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-CAT [medbox.iiab.me]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Chlorination in Aminotetralin Scaffolds

An In-Depth Technical Guide to the Neuropharmacological Profile of Chlorinated Aminotetralins

The 2-aminotetralin framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing ligands that target monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways. Its rigid structure provides a well-defined orientation of key pharmacophoric elements—the aromatic ring, the amino group, and various substituents—allowing for precise interactions with receptor binding pockets. The strategic introduction of halogen atoms, particularly chlorine, into this framework is a powerful tactic in drug design.[1] Chlorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution.[1][2] These modifications, in turn, can dramatically influence binding affinity, functional activity, and receptor subtype selectivity, transforming a promiscuous ligand into a highly selective pharmacological tool.

This guide provides a comprehensive technical overview of the neuropharmacological profile of chlorinated aminotetralins. We will dissect the structure-activity relationships (SAR) that emerge upon chlorination, detail the experimental methodologies used for their characterization, and explore their nuanced interactions with key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these compounds.

Section 1: Modulation of the Dopaminergic System

The dopaminergic system is a primary target for 2-aminotetralin derivatives. The placement of a chloro-substituent on the aromatic ring of the aminotetralin core can induce significant shifts in affinity and selectivity for dopamine receptor subtypes (D1, D2, D3) and the dopamine transporter (DAT).

Dopamine Receptor Interactions

Research into halogenated dihydroxylated 2-aminotetralins has revealed that the position of chlorination is critical for determining receptor selectivity.[3] A seminal study demonstrated that introducing a chloro-substituent at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) resulted in a compound with high selectivity for the D1 receptor, maintaining or increasing D1 potency while drastically reducing its effectiveness at D2 receptors.[3] Conversely, placing the chloro-substituent at the 5-position of ADTN markedly decreased D1 receptor affinity and efficacy, suggesting that D1 receptors are more sensitive to steric bulk at this position than D2 receptors.[3]

This differential effect highlights how a single atomic substitution can be exploited to fine-tune a ligand's profile, shifting it from a mixed D1/D2 agonist to a selective D1 agonist. These findings stand in contrast to other dopaminergic scaffolds, where similar halogen substitutions can invert activity from agonist to antagonist, a phenomenon not observed in this aminotetralin series.[3]

Dopamine Transporter (DAT) Inhibition

Chlorinated aminotetralins also interact with the dopamine transporter, a key protein responsible for regulating synaptic dopamine levels. Quantitative structure-activity relationship (QSAR) studies have shown that the overall lipophilicity of the molecule, which is increased by chlorination, contributes to enhancing DAT uptake inhibitory potency.[4] Specifically, hydrophilic substituents at the R6 and/or R9 positions, in combination with lipophilic groups elsewhere, tend to increase inhibitory potency.[4]

Quantitative Data Summary: Dopaminergic Targets

The following table summarizes representative binding affinities of chlorinated aminotetralins at dopamine receptors.

| Compound | Target | Binding Affinity (Ki, nM) | Key Observation |

| 8-Chloro-ADTN | D1 Receptor | High Affinity & Potency | Selective D1 agonist with greatly reduced D2 activity.[3] |

| 5-Chloro-ADTN | D1 Receptor | Markedly Decreased Affinity | Demonstrates steric hindrance at the D1 receptor 5-position.[3] |

| 5-OH-PIPAT | D3 Receptor | 0.99 | A related iodinated aminotetralin showing very high D3 affinity.[5] |

Dopamine Signaling Pathway

The diagram below illustrates the canonical D1 receptor signaling pathway, which is positively coupled to adenylyl cyclase (AC) through Gαs/olf, leading to increased cyclic AMP (cAMP) production. Selective agonists like 8-Chloro-ADTN would activate this cascade.

Caption: D1 receptor signaling cascade activated by a chlorinated aminotetralin agonist.

Section 2: Interactions with the Serotonergic System

The 5-substituted-2-aminotetralin (5-SAT) chemotype has been extensively studied for its interaction with serotonin (5-HT) receptors, particularly the 5-HT1 subtype family. Chlorination of the C(5)-phenyl ring is a key determinant of binding affinity and functional selectivity.[6][7]

Serotonin 5-HT1 Receptor Subtype Selectivity

Studies on 5-SATs have demonstrated high affinity (Ki ≤ 25 nM) and significant stereoselectivity (favoring the 2S enantiomer) at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6][7] The nature of the halogen substituent on the C(5)-phenyl moiety plays a crucial role in dictating selectivity between these subtypes. For instance, in a series of N,N-dipropylamine 5-SATs, a large 2'-chloro substituent conferred selectivity for the 5-HT1B receptor over the 5-HT1A receptor.[6] In contrast, a smaller 2'-fluoro substituent resulted in roughly equal potency at both 5-HT1A and 5-HT1B receptors.[6] This illustrates a core principle of SAR: subtle changes in substituent size and electronics can exploit the minor differences in the binding pockets of closely related receptor subtypes.[8]

The tested 5-SATs consistently act as agonists, though their potency and efficacy vary depending on the specific substitutions and the receptor subtype.[6][9]

Quantitative Data Summary: Serotonergic Targets

The table below presents binding affinity data for representative chlorinated 5-SATs at 5-HT1 receptor subtypes.

| Compound | Target | Binding Affinity (Ki, nM) | Key Observation |

| (2S)-CPT | 5-HT1A | 25 | High affinity at multiple 5-HT1 subtypes.[10] |

| (2S)-CPT | 5-HT1B | 8.0 | Shows preference for 5-HT1B/1D over 5-HT1A.[10] |

| (2S)-CPT | 5-HT1D | 4.2 | Demonstrates high affinity and selectivity among subtypes.[10] |

| DCPT | 5-HT1B | High Affinity | The 2'-chloro substituent provides selectivity for 5-HT1B over 5-HT1A.[6] |

Serotonin 5-HT1A Signaling Pathway

5-HT1A receptors are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This is a primary mechanism by which they produce their neuronal inhibitory effects.

Caption: Inhibitory signaling of the 5-HT1A receptor activated by a chlorinated aminotetralin.

Section 3: Engagement with the Noradrenergic System

Chlorinated aminotetralins also exhibit significant activity at targets within the noradrenergic system, including the norepinephrine transporter (NET) and α2-adrenergic receptors.

Norepinephrine Transporter (NET) Inhibition

QSAR studies on a large series of substituted aminotetralins identified key structural features for potent NET inhibition.[11] The overall lipophilicity of the molecule, which can be modulated by chlorination, is a contributing factor to inhibitory potency.[11] An ethyl group is the preferred N-substituent, and a hydroxyl group at the R6 position enhances potency, while a methoxy group at the R7 position is detrimental.[11] These findings provide a roadmap for designing aminotetralins with a desired level of NET inhibition.

Alpha-2 Adrenergic Receptor Activity

More recent work has uncovered a novel and complex pharmacological profile for certain chlorinated 5-SATs at α2-adrenergic receptors.[12][13] These receptors, which are critical for regulating norepinephrine release, have a high degree of homology between subtypes, making selective targeting difficult.[12] Remarkably, certain 5-SAT analogues, such as (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), act as partial agonists at the α2A subtype while simultaneously functioning as inverse agonists at the α2C subtype.[12][13] This dual activity within a single molecule represents a significant finding, as activating α2A receptors is often considered therapeutically beneficial, whereas activating α2C receptors may be detrimental in some contexts.[12]

Quantitative Data Summary: Noradrenergic Targets

| Compound Class | Target | Activity | Key Observation |

| Substituted Aminotetralins | NET | Uptake Inhibition | Potency is influenced by lipophilicity and specific ring substitutions.[11] |

| Halogenated 5-SATs (e.g., FPT, CPT) | α2A-Adrenergic R. | Agonist | Activates the Gαi-mediated inhibition of adenylyl cyclase.[13] |

| Halogenated 5-SATs (e.g., FPT, CPT) | α2C-Adrenergic R. | Inverse Agonist | Inactivates basal Gαi signaling, increasing cAMP levels from baseline.[13] |

Section 4: Experimental Protocols and Methodologies

The characterization of chlorinated aminotetralins relies on a suite of robust in vitro assays. The protocols described here are foundational for determining a compound's affinity, potency, and efficacy at its molecular targets.

Radioligand Competition Binding Assay (for Receptor Affinity, Ki)

This assay determines a test compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from a target receptor.[10]

Causality and Rationale: The principle is based on the law of mass action. An unlabeled test compound competes with a fixed concentration of a high-affinity radioligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, which can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of how tightly the compound binds to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO, HEK293 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.[14]

-

Centrifuge the homogenate at low speed to remove nuclei and debris, then at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[14][15]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances.[15]

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[10][15]

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the following in a final volume of ~250 µL: membrane preparation (a specific amount of protein), radioligand at a fixed concentration (typically at or below its Kd value for the receptor), and varying concentrations of the unlabeled test compound (e.g., a chlorinated aminotetralin).[14]

-

Controls: Include wells for "Total Binding" (membranes + radioligand, no competitor) and "Non-Specific Binding" (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites).[10]

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10][15]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[14]

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[14]

-

Measure the radioactivity trapped on each filter using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Caption: Experimental workflow for a radioligand competition binding assay.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells or synaptosomes expressing the corresponding transporter (e.g., DAT).[16][17]

Causality and Rationale: Monoamine transporters are biological pumps that clear neurotransmitters from the synapse. An inhibitor will block this action, reducing the amount of radiolabeled substrate that accumulates inside the cell. By measuring the reduction in intracellular radioactivity, we can determine the inhibitor's potency (IC50). This is a direct measure of the compound's functional impact on the transporter.

Step-by-Step Protocol:

-

Cell/Synaptosome Preparation:

-

Uptake Inhibition Assay:

-

Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound (inhibitor) or vehicle.[16]

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine).[16]

-

Controls: Include non-specific uptake wells, which are treated with a known potent uptake blocker (e.g., cocaine for DAT) or are conducted at 4°C to inhibit active transport.

-

Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at room temperature or 37°C. The time must be within the linear phase of uptake.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabel.

-

Lyse the cells with a scintillation cocktail or a lysis buffer to release the intracellular radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression.

-

Section 5: In Vivo & Behavioral Pharmacology

While in vitro assays define molecular interactions, in vivo studies are necessary to understand the physiological and behavioral consequences of these interactions. The effects of chlorinated aminotetralins in vivo are predicted by their in vitro profiles.

-

Dopaminergic Effects: Compounds with D1 agonist or DAT inhibitory properties are expected to have marked effects on motor activity.[19] For example, 2-amino-dihydroxy-tetralins have been shown to enhance the efflux of dopamine from striatal terminals, indicating presynaptic effects in addition to their postsynaptic receptor agonism.[19]

-

Serotonergic & Noradrenergic Effects: Ligands targeting 5-HT1A receptors, NET, or α2-adrenergic receptors are often evaluated in animal models of depression and anxiety.[20][21] For instance, in the Forced Swim Test (FST), a common screen for antidepressants, compounds that enhance norepinephrine neurotransmission tend to increase "climbing" behavior, whereas those that enhance serotonin neurotransmission selectively increase "swimming" behavior.[22] A chlorinated aminotetralin with a mixed NET/SERT profile or a unique α2A agonist/α2C inverse agonist profile would be expected to produce a complex and potentially potent antidepressant-like signature in such tests.

Conclusion and Future Directions

Chlorinated aminotetralins represent a fascinating and pharmacologically rich class of compounds. The strategic placement of chlorine atoms on the aminotetralin scaffold provides a powerful tool for tuning ligand properties, enabling the development of molecules with high affinity and remarkable subtype selectivity across dopaminergic, serotonergic, and noradrenergic systems. The discovery of ligands with novel profiles, such as α2A agonism combined with α2C inverse agonism, opens new avenues for therapeutic intervention in complex neuropsychiatric disorders.

Future research should focus on:

-

Comprehensive In Vivo Profiling: Elucidating the behavioral effects, pharmacokinetic properties, and blood-brain barrier penetration of the most selective chlorinated aminotetralins.

-

Off-Target Screening: A full characterization of potential interactions with other receptors and transporters to ensure a clean pharmacological profile.

-

Metabolic Stability: Assessing the impact of chlorination on metabolic pathways to develop compounds with favorable drug-like properties.

-

Therapeutic Applications: Exploring the potential of these selective ligands in animal models of depression, ADHD, Parkinson's disease, and other CNS disorders.

By integrating rational design, rigorous in vitro characterization, and insightful in vivo analysis, the full potential of chlorinated aminotetralins as next-generation neuropharmacological agents can be realized.

References

-

Weinstock, J., et al. (1987). Synthesis and dopaminergic activity of some halogenated mono- and dihydroxylated 2-aminotetralins. Journal of Medicinal Chemistry. [Link]

-

De Benedetti, P. G., et al. (1989). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Medicinal Chemistry. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

-

Palanisamy, R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

De Benedetti, P. G., et al. (1989). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Medicinal Chemistry. [Link]

-

Feenstra, M. G., et al. (1983). Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons. European Journal of Pharmacology. [Link]

-

Palanisamy, R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]

-

Palanisamy, R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]